molecular formula C17H10F3N3O5 B5424343 6-hydroxy-5-nitro-2-[(Z)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]pyrimidin-4(3H)-one

6-hydroxy-5-nitro-2-[(Z)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]pyrimidin-4(3H)-one

Cat. No.: B5424343
M. Wt: 393.27 g/mol
InChI Key: XHZJVJCNSYSOOK-ALCCZGGFSA-N
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Description

6-hydroxy-5-nitro-2-[(Z)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes a pyrimidinone core, a nitro group, and a trifluoromethyl-substituted phenyl group

Properties

IUPAC Name

4-hydroxy-5-nitro-2-[(Z)-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]ethenyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3N3O5/c18-17(19,20)10-3-1-2-9(8-10)12-6-4-11(28-12)5-7-13-21-15(24)14(23(26)27)16(25)22-13/h1-8H,(H2,21,22,24,25)/b7-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZJVJCNSYSOOK-ALCCZGGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=CC3=NC(=C(C(=O)N3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C\C3=NC(=C(C(=O)N3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-5-nitro-2-[(Z)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidinone core, followed by the introduction of the nitro group and the trifluoromethyl-substituted phenyl group through various coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-5-nitro-2-[(Z)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the hydroxyl group can produce various ether or ester derivatives.

Scientific Research Applications

6-hydroxy-5-nitro-2-[(Z)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-hydroxy-5-nitro-2-[(Z)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The nitro group and the trifluoromethyl-substituted phenyl group play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    5-nitro-2-[(Z)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]pyrimidin-4(3H)-one: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    6-hydroxy-5-nitro-2-[(Z)-2-{5-[3-(methyl)phenyl]furan-2-yl}ethenyl]pyrimidin-4(3H)-one: The absence of the trifluoromethyl group can lead to different chemical properties and applications.

Uniqueness

The presence of both the nitro group and the trifluoromethyl-substituted phenyl group in 6-hydroxy-5-nitro-2-[(Z)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]pyrimidin-4(3H)-one makes it unique

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